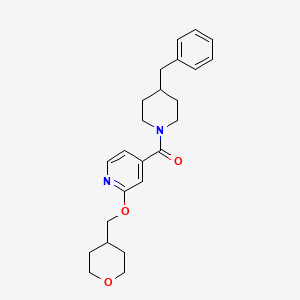

(4-benzylpiperidin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone

Description

The compound “(4-benzylpiperidin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone” is a synthetic small molecule characterized by a benzyl-substituted piperidine moiety linked via a methanone bridge to a pyridine ring modified with a tetrahydro-2H-pyran-4-ylmethoxy group.

Properties

IUPAC Name |

(4-benzylpiperidin-1-yl)-[2-(oxan-4-ylmethoxy)pyridin-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O3/c27-24(26-12-7-20(8-13-26)16-19-4-2-1-3-5-19)22-6-11-25-23(17-22)29-18-21-9-14-28-15-10-21/h1-6,11,17,20-21H,7-10,12-16,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZQEGPPARVVBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=NC=C3)OCC4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as (4-benzylpiperidin-1-yl)-[2-(oxan-4-ylmethoxy)pyridin-4-yl]methanone, is a complex molecule that primarily targets the monoamine neurotransmitter system . It acts as a monoamine releasing agent with a selectivity for releasing dopamine versus serotonin.

Mode of Action

The compound interacts with its targets by releasing monoamines, particularly dopamine and norepinephrine . It is most efficacious as a releaser of norepinephrine, with an EC 50 of 109 nM (DA), 41.4 nM (NE) and 5246 nM (5-HT). This interaction results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission.

Biochemical Pathways

The compound affects the monoaminergic pathways in the brain, particularly those involving dopamine and norepinephrine. The downstream effects of this include enhanced neurotransmission, which can lead to various physiological and psychological effects.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its impact on monoaminergic neurotransmission. By increasing the release of dopamine and norepinephrine, the compound can enhance neurotransmission and potentially influence various physiological and psychological processes.

Biological Activity

The compound (4-benzylpiperidin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone , often referred to as a piperidine derivative, has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 409.53 g/mol. Its structure includes a benzylpiperidine moiety linked to a methoxy-substituted tetrahydro-pyran, contributing to its pharmacological properties.

Research indicates that compounds with piperidine and pyridine structures often interact with various biological targets, including receptors and enzymes involved in neurotransmission and cell proliferation. The specific interactions of this compound are still under investigation, but preliminary studies suggest it may act as an inhibitor of certain enzymes related to cancer pathways.

Biological Activity

-

Anticancer Properties :

- A study highlighted the activity of benzoylpiperidine derivatives, which include similar structural motifs as our compound. These derivatives showed notable antiproliferative effects against several cancer cell lines, including breast and ovarian cancers, with IC50 values ranging from 19.9 to 75.3 µM .

- The compound's ability to inhibit cell growth suggests potential as a chemotherapeutic agent.

- Neuroprotective Effects :

- Enzyme Inhibition :

Table 1: Summary of Biological Activities

Synthetic Pathways

The synthesis of this compound involves multiple steps that typically include the formation of the piperidine ring followed by functionalization at the pyridine position. Various synthetic strategies have been explored to optimize yields and enhance biological activity.

Comparison with Similar Compounds

Piperidine-Based Derivatives

- Compound A: (4-Ethyl-piperazin-1-yl)-(2-[4-(trifluoromethyl)phenyl]-pyridin-2-yl)methanone (from ) Key Differences: Replaces the benzyl group with an ethyl-piperazine and introduces a trifluoromethylphenyl substituent. Implications: The trifluoromethyl group enhances metabolic stability and lipophilicity (logP ~3.1) compared to the benzyl group (logP ~2.8 in the target compound) .

- Compound B: 2-(4-Benzyl-1-piperidinyl)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one (from ) Key Differences: Incorporates a thiazolidinone-thioxo moiety and pyrimidinone core, increasing molecular weight (MW: 599.7 g/mol vs. target compound’s ~420.5 g/mol). Implications: The thioxo group may enhance hydrogen-bonding interactions with target proteins but reduce solubility in aqueous media .

Pyridine-Modified Analogues

- Compound C: (2-(Tetrahydro-2H-pyran-4-yl)methoxy)-4-phenylpyridine derivatives (hypothetical based on ) Key Differences: Lacks the piperidine-methanone linkage, simplifying the scaffold. Implications: Reduced steric hindrance may improve membrane permeability but limit target specificity .

Physicochemical and Pharmacokinetic Profiles

Notes:

- The target compound’s moderate logP suggests balanced lipophilicity for CNS penetration, whereas Compound B’s higher logP may limit bioavailability .

- The absence of hydrogen bond donors in the target compound could reduce off-target interactions compared to Compound B .

Inferred Bioactivity and Target Engagement

- Piperidine-Benzyl Motif : Commonly associated with κ-opioid receptor antagonists or acetylcholinesterase inhibitors (e.g., donepezil analogues) .

- Tetrahydro-2H-Pyran-4-ylmethoxy Group : May confer metabolic resistance via steric shielding of the pyridine oxygen, similar to protease inhibitors like saquinavir .

- Comparison to Marine-Derived Analogues: Marine actinomycete-derived compounds () often exhibit potent cytotoxicity but lack the piperidine-pyridine scaffold, highlighting the target compound’s synthetic novelty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.